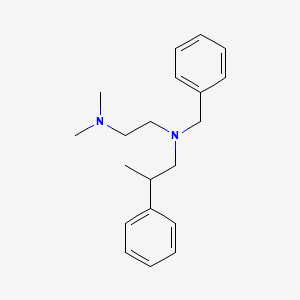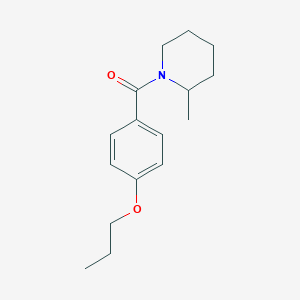![molecular formula C18H24N2O3 B5955549 [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol](/img/structure/B5955549.png)
[1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol: is a complex organic compound that features a quinoline core substituted with methoxy and methyl groups, linked to a piperidine ring with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The piperidine ring is then introduced via nucleophilic substitution, and finally, the methanol group is added through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol stands out due to its unique combination of a quinoline core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[1-(6,7-dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-7-18(20-6-4-5-13(10-20)11-21)19-15-9-17(23-3)16(22-2)8-14(12)15/h7-9,13,21H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWXZNXOLHIPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B5955470.png)

![4-(benzyloxy)-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B5955482.png)
![N-methyl-N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]oxolan-3-amine](/img/structure/B5955495.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5955512.png)
![ethyl 4-[[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methylamino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B5955525.png)
![1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B5955536.png)
![[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B5955543.png)
![2-{4-(2-ethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5955544.png)
![5-methyl-7-(5-methyl-2-furyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5955565.png)


![1-ethyl-4-[3-(2-fluorophenoxy)propyl]-2,3-piperazinedione](/img/structure/B5955582.png)
![7-(2-cyclohexylethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5955585.png)
